3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the indazole family, characterized by its diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry and as a building block in various synthetic pathways. The IUPAC name for this compound is 3-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, and it has the CAS number 1781473-23-1. Its molecular formula is , with a molecular weight of approximately 192.18 g/mol .
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the classification of heterocyclic compounds, specifically within the indazole derivatives, which are known for their significant roles in pharmaceutical applications due to their structural versatility and biological activity .
The synthesis of 3-hydroxy-1-methyl-1H-indazole-6-carboxylic acid typically involves several key steps:
These methods can be optimized for yield and purity, often employing continuous flow reactors in industrial settings to enhance scalability .
The molecular structure of 3-hydroxy-1-methyl-1H-indazole-6-carboxylic acid features a fused indazole ring system with specific functional groups:
The SMILES notation for this compound is CN1/N=C(/O)C2=C1C=C(C(=O)O)C=C2, which provides a structural representation that is useful for computational modeling and database searches .
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and hydroxyl-containing compounds:
These reactions highlight its utility in synthetic organic chemistry, particularly in creating more complex molecules for research and development purposes.
The physical properties of 3-hydroxy-1-methyl-1H-indazole-6-carboxylic acid include:
The chemical properties involve its reactivity as described previously, with stability under standard laboratory conditions but sensitivity to extreme pH or temperature conditions which may lead to degradation or decomposition .
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid has potential applications in several scientific fields:
Research into this compound continues to explore its full potential in drug development and other scientific applications .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4